molecular formula C18H20FN5OS B2835143 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-isobutyl-4-methylthiazole-5-carboxamide CAS No. 1207036-21-2

2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-isobutyl-4-methylthiazole-5-carboxamide

Cat. No.: B2835143
CAS No.: 1207036-21-2
M. Wt: 373.45
InChI Key: RSDACYUMGSWMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid featuring a 1,2,3-triazole core linked to a thiazole ring via a methyl group. The 4-fluorophenyl substituent on the triazole and the isobutyl carboxamide group on the thiazole contribute to its unique physicochemical and pharmacological profile.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5OS/c1-10(2)9-20-17(25)16-11(3)21-18(26-16)15-12(4)24(23-22-15)14-7-5-13(19)6-8-14/h5-8,10H,9H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDACYUMGSWMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-isobutyl-4-methylthiazole-5-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article synthesizes current research findings on its biological activity, including antiproliferative effects against various cancer cell lines, structural characteristics, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN5OSC_{19}H_{22}FN_5OS, and it features a complex structure comprising a triazole ring and a thiazole moiety. The presence of the 4-fluorophenyl group is significant as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from simpler precursors. The detailed synthetic pathway includes the formation of key intermediates that are subsequently transformed into the target compound through cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and single-crystal X-ray diffraction have confirmed the structural integrity of the synthesized compound.

Antiproliferative Effects

Numerous studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes key findings from different studies:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HCT116 (Colon Cancer)8.3Inhibition of cell cycle progression
A549 (Lung Cancer)15.0Disruption of mitochondrial function

These results indicate that the compound exhibits potent antiproliferative effects across multiple cancer types, with varying degrees of sensitivity.

The biological activity of this compound appears to involve several mechanisms:

  • Apoptosis Induction : Studies suggest that this compound can trigger apoptotic pathways in sensitive cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Evidence indicates that it may cause G1 phase arrest in the cell cycle, preventing further proliferation.
  • Mitochondrial Dysfunction : The disruption of mitochondrial function has been observed, which is critical in mediating apoptosis.

Case Studies

In a recent study published by Monash University researchers, the compound demonstrated significant efficacy against breast and colon cancer cell lines. The study highlighted its ability to induce apoptosis via reactive oxygen species (ROS) generation, suggesting oxidative stress as a contributing factor to its anticancer properties .

Another investigation focused on its interaction with cytochrome P450 enzymes, revealing that metabolic activation might enhance its antiproliferative effects. The compound was shown to bind covalently to cellular macromolecules, which could lead to DNA damage in sensitive cells .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the thiazole and carboxamide functionalities. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and single crystal X-ray diffraction are commonly employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N-isobutyl-4-methylthiazole-5-carboxamide have been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics. The presence of the thiazole ring is believed to enhance this activity by increasing membrane permeability and disrupting bacterial cell wall synthesis .

Anticancer Activity

The triazole scaffold has been associated with anticancer properties in several studies. Compounds with similar structures have shown promising results in inhibiting the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism is thought to involve apoptosis induction through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. Studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole or thiazole rings can significantly influence their potency and selectivity. For example, substituents on the phenyl ring can enhance binding affinity to biological targets or alter pharmacokinetic properties .

Case Study 1: Antimicrobial Testing

A study conducted by El-Sayed et al. synthesized a series of pyrazole derivatives related to our compound. They found that specific modifications led to enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC (minimum inhibitory concentration) comparable to standard antibiotics like penicillin .

Case Study 2: Anticancer Activity Assessment

In a study focusing on lung cancer cells, compounds structurally similar to this compound were evaluated for their cytotoxic effects. The results demonstrated that these compounds could inhibit cell proliferation by inducing apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

The target compound shares a common scaffold with several derivatives synthesized via similar routes (e.g., Cu-catalyzed azide-alkyne cycloaddition and thiazole ring formation). Key structural variations include:

  • Carboxamide side chains : The target compound’s isobutyl group contrasts with analogs featuring benzyl (e.g., L102-0389 ), phenyl, or other alkyl groups, influencing solubility and bioavailability .
  • Core modifications : Derivatives like 4-((5-(1-(4-fluorophenyl)...)benzenesulfonic acid (compound 4 in ) replace the thiazole carboxamide with a sulfonic acid group, altering polarity and biological activity .

Table 1: Structural and Physicochemical Comparison

Compound ID Core Structure Substituents Molecular Weight Key Feature Reference
Target Compound Triazole-thiazole 4-Fluorophenyl, N-isobutyl 387.48 g/mol Isobutyl carboxamide
4 Triazole-pyrazoline-thiazole 4-Chlorophenyl 599.08 g/mol Chlorine substituent
5 Triazole-pyrazoline-thiazole 4-Fluorophenyl 583.06 g/mol Fluorine substituent
31a Triazole-pyrazoline-thiazole 4-Chlorophenyl 597.05 g/mol COX inhibitory activity
L102-0389 Triazole-thiazole N-Benzyl, 3,4-dimethylphenyl 431.56 g/mol Bulkier aromatic substituent

Pharmacological and Functional Comparisons

  • COX Inhibition : Analogs 31a and 31b exhibit selective COX-2 inhibition (IC₅₀ values in the µM range), attributed to the triazole-thiazole core’s planar conformation, which mimics arachidonic acid’s binding geometry . The target compound’s isobutyl group may enhance membrane permeability compared to bulkier substituents.
  • Antimicrobial Activity : Compound 4 in (sulfonic acid derivative) showed moderate antimicrobial activity against S. aureus and E. coli, suggesting that electronegative groups (e.g., sulfonic acid) enhance microbial target engagement .
  • Crystallographic Behavior : Isostructural compounds 4 and 5 adopt nearly identical conformations but exhibit distinct crystal packing due to halogen size differences (Cl vs. F), influencing solubility and stability .

Table 2: Pharmacological and Physical Property Data

Compound ID Biological Activity Yield (%) Crystallographic System Software Used for Analysis Reference
Target Compound N/A N/A N/A N/A
4 COX-1/COX-2 inhibition 85 Triclinic, P̄1 SHELXL, WinGX
5 COX-1/COX-2 inhibition 82 Triclinic, P̄1 SHELXL, WinGX
4 () Antimicrobial (MIC: 16–32 µg/mL) 75 Monoclinic SHELXS, ORTEP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.